5-ethyl-N-(furan-2-ylmethyl)-3-methyl-N-(4-methylbenzyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ETHYL-N-[(FURAN-2-YL)METHYL]-3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-N-[(FURAN-2-YL)METHYL]-3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-ETHYL-N-[(FURAN-2-YL)METHYL]-3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced carboxamide derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
5-ETHYL-N-[(FURAN-2-YL)METHYL]-3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-ETHYL-N-[(FURAN-2-YL)METHYL]-3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
2-Methylbenzofuran: A benzofuran derivative with a methyl group at the 2-position.
Furan-2-carboxamide: A simpler amide derivative of furan.
Uniqueness
5-ETHYL-N-[(FURAN-2-YL)METHYL]-3-METHYL-N-[(4-METHYLPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its complex structure, which combines multiple functional groups and aromatic rings
Properties
Molecular Formula |
C25H25NO3 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
5-ethyl-N-(furan-2-ylmethyl)-3-methyl-N-[(4-methylphenyl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H25NO3/c1-4-19-11-12-23-22(14-19)18(3)24(29-23)25(27)26(16-21-6-5-13-28-21)15-20-9-7-17(2)8-10-20/h5-14H,4,15-16H2,1-3H3 |
InChI Key |
PFPLOYVULIBQGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC=C(C=C3)C)CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.